8-(cyclohexylamino)-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
This compound belongs to the purine-2,6-dione class, characterized by a bicyclic purine core modified with substituents at positions 1, 3, 7, and 6. The 8-(cyclohexylamino) group distinguishes it from other derivatives, while the 7-(3-phenylpropyl) and 1,3-dimethyl substituents contribute to its lipophilicity and steric profile. Such modifications are critical for modulating interactions with biological targets, such as kinases or receptors, as evidenced by structural analogs in the literature .
Properties
IUPAC Name |
8-(cyclohexylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-25-19-18(20(28)26(2)22(25)29)27(15-9-12-16-10-5-3-6-11-16)21(24-19)23-17-13-7-4-8-14-17/h3,5-6,10-11,17H,4,7-9,12-15H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUSNMYRDOMHTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3CCCCC3)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(cyclohexylamino)-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS Number: 377057-27-7) belongs to the class of purine derivatives. This compound has garnered attention due to its potential pharmacological applications and biological activity. Understanding its biological properties is crucial for further development in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 370.5 g/mol . Its structure includes a purine core with various substituents that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H28N5O2 |
| Molecular Weight | 370.5 g/mol |
| CAS Number | 377057-27-7 |
The biological activity of this compound primarily arises from its interaction with various receptors and enzymes in the body. Research indicates that it may act as an antagonist or modulator for specific neurotransmitter receptors, particularly those involved in the central nervous system.
Receptor Interaction
- Serotonin Receptors : The compound has been studied for its potential affinity towards serotonin receptors (5HT1A and 5HT7), which are implicated in mood regulation and anxiety disorders.
- Adenosine Receptors : It may also interact with adenosine receptors, which play a role in various physiological processes including sleep regulation and cardiovascular function.
In Vitro Studies
Several studies have evaluated the compound's efficacy using cell lines to determine its pharmacological potential.
- Cell Proliferation Assays : In vitro assays demonstrated that the compound exhibits cytotoxic effects on certain cancer cell lines, suggesting a potential role in cancer therapy.
- Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic effects.
- Behavioral Studies : In rodent models, administration of the compound resulted in significant alterations in anxiety-like behaviors, indicating potential anxiolytic properties.
- Cardiovascular Effects : Preliminary studies suggest that it may influence heart rate and blood pressure through adenosine receptor modulation.
Case Study 1: Neuroprotection in Rodent Models
A study conducted on rodents demonstrated that treatment with the compound significantly reduced neuronal death following induced oxidative stress. The results indicated a protective mechanism likely linked to its antioxidant properties.
Case Study 2: Anxiolytic Effects
In a behavioral study involving elevated plus maze tests, subjects treated with the compound exhibited increased time spent in open arms compared to controls, supporting its potential as an anxiolytic agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares a purine-2,6-dione core with multiple derivatives, differing primarily in substituents at positions 7 and 7. Key structural analogs include:
*Calculated based on molecular formula C₂₄H₃₁N₅O₂.
Pharmacokinetic and Physicochemical Properties
- Lipophilicity: The cyclohexylamino and 3-phenylpropyl groups in the target compound likely increase logP compared to analogs with smaller substituents (e.g., hydroxyethylamino).
- Metabolic Stability: Bulky substituents at position 8 (e.g., cyclohexylamino) may reduce oxidative metabolism compared to benzylamino or allylamino derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
